9H-Fluorene-2-carboxylic acid fundamental properties
9H-Fluorene-2-carboxylic acid fundamental properties
An In-depth Technical Guide on the Core Properties of 9H-Fluorene-2-carboxylic Acid
Introduction
9H-Fluorene-2-carboxylic acid is a polycyclic aromatic hydrocarbon derivative characterized by a fluorene backbone with a carboxylic acid group substituted at the C2 position. The fluorene structure is a fundamental framework found in various natural products, pharmacophores, and materials for organic light-emitting devices (OLEDs)[1]. As a functionalized fluorene, 9H-Fluorene-2-carboxylic acid serves as a crucial building block and intermediate in organic synthesis and medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including potential as anticancer agents that can induce apoptosis[2][3]. This document provides a comprehensive overview of its fundamental properties, experimental protocols, and potential applications for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The fundamental properties of 9H-Fluorene-2-carboxylic acid are summarized below. These values are computed and aggregated from various chemical databases.
| Property | Value | Source |
| IUPAC Name | 9H-fluorene-2-carboxylic acid | PubChem[4] |
| Molecular Formula | C₁₄H₁₀O₂ | PubChem[4] |
| Molecular Weight | 210.23 g/mol | PubChem[4] |
| CAS Number | 7507-40-6 | PubChem[4] |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | >300°C (for the related 9-oxo derivative) | Sigma-Aldrich |
| Boiling Point | 476.5°C at 760 mmHg (for the related 9-oxo derivative) | Sigma-Aldrich |
| InChI | InChI=1S/C14H10O2/c15-14(16)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H,15,16) | PubChem[4] |
| InChIKey | IBIDFEWDKNJSRD-UHFFFAOYSA-N | PubChem[4] |
| SMILES | C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O | PubChem[4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 9H-Fluorene-2-carboxylic acid.
-
¹H NMR: Proton NMR spectra are available for the related compound, 9-oxo-fluorene-2-carboxylic acid, in DMSO-d₆, showing characteristic shifts for the aromatic protons between 7.4 and 8.2 ppm and a broad singlet for the carboxylic acid proton around 13.2 ppm[5].
-
IR Spectrum: The infrared spectrum of the related 9-fluorenone-2-carboxylic acid shows characteristic absorption bands corresponding to the C=O stretching of the ketone and the carboxylic acid group, as well as O-H stretching[6][7].
-
Mass Spectrometry: Mass spectral data is available for derivatives such as 2-chloro-9-hydroxy-9H-fluorene-9-carboxylic acid, confirming their molecular weight and fragmentation patterns[8].
Experimental Protocols
Synthesis Pathway
The synthesis can be envisioned as a two-step process: first, the oxidation of 2-acetylfluorene to produce 9-Fluorenone-2-carboxylic acid, followed by a reduction of the ketone group.
Step 1: Synthesis of 9-Fluorenone-2-carboxylic acid (Intermediate) [9] This procedure involves the oxidation of 2-acetylfluorene.
-
A solution of 2-acetylfluorene (86 g) in acetic acid (1075 ml) is heated to 60°C.
-
Sodium dichromate (1020 g) is added slowly, followed by acetic anhydride (285 ml).
-
The mixture is heated to reflux with stirring for 3 hours.
-
After cooling, the reaction mixture is poured into water (6 L), and the resulting precipitate is collected by filtration and washed with water.
-
The solid is warmed with 1N sodium hydroxide (520 ml), and the mixture is filtered.
-
The aqueous filtrate is washed with dichloromethane (3 x 60 ml).
-
The solution is heated and cautiously acidified with hydrochloric acid to precipitate the product.
-
The yellow product is filtered, washed with water, and dried in vacuo.
Step 2: Reduction of 9-Fluorenone-2-carboxylic acid This step adapts the Wolff-Kishner reduction, a standard method for converting ketones to methylene groups, as described for a similar isomer[10].
-
In a three-necked round-bottom flask, place the 9-oxofluorene-2-carboxylic acid, hydrazine hydrate (80%), and diethylene glycol.
-
Heat the mixture to 100°C and stir for 1 hour.
-
Cool the mixture slightly and add potassium hydroxide (KOH) pellets in portions.
-
Heat the mixture again to distill off water and excess hydrazine, then reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Acidify with concentrated HCl to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with deionized water.
Purification Protocol
Purification of the final product is typically achieved through recrystallization to remove unreacted starting materials and byproducts.
References
- 1. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9H-fluorene-2-carboxylic acid | C14H10O2 | CID 348591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9-Fluorenone-2-carboxylic acid(784-50-9) 1H NMR spectrum [chemicalbook.com]
- 6. 9-Fluorenone-2-carboxylic acid [webbook.nist.gov]
- 7. 9-Fluorenone-2-carboxylic acid [webbook.nist.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
